molecular formula C12H11Br2ClOS B286029 5,5-dibromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one

5,5-dibromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one

Cat. No. B286029
M. Wt: 398.54 g/mol
InChI Key: OFEJYSWAULTFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dibromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5,5-dibromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one is not well understood. However, it has been suggested that the compound may interact with cellular proteins and enzymes, leading to the inhibition of tumor growth and inflammation. It has also been suggested that the compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,5-dibromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that the compound has anti-tumor and anti-inflammatory effects, and it also reduces oxidative stress and protects cells from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,5-dibromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one in lab experiments is its potential applications in various fields. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting cells from oxidative damage. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of research.

Future Directions

There are several future directions related to 5,5-dibromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one. One of the future directions is to study its potential applications in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to explore its potential applications in organic electronics, as it has shown good charge transport properties. Moreover, further studies are needed to understand the mechanism of action of the compound and to optimize its synthesis method to make it more accessible for scientific research.
In conclusion, 5,5-dibromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one is a synthetic compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

The synthesis of 5,5-dibromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been reported using different methods. One of the methods involves the reaction of 5-bromo-2-chloro-3-methylthiophene with cyclopentadiene in the presence of a catalyst to form the intermediate product. This intermediate product is further reacted with 1,3-cyclohexadiene to form the final product. Another method involves the reaction of 5,5-dibromo-2-chloro-3-methylthiophene with cyclopentadiene in the presence of a catalyst to form the intermediate product, which is further reacted with cyclohexene to form the final product.

Scientific Research Applications

5,5-dibromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has shown potential applications in various fields of scientific research. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties and has shown potential in treating various inflammatory diseases. Moreover, it has been studied for its potential application in organic electronics, as it has shown good charge transport properties.

properties

Molecular Formula

C12H11Br2ClOS

Molecular Weight

398.54 g/mol

IUPAC Name

5//',5//'-dibromo-2//'-chlorospiro[cyclohexane-1,6//'-cyclopenta[b]thiophene]-4//'-one

InChI

InChI=1S/C12H11Br2ClOS/c13-12(14)9(16)7-6-8(15)17-10(7)11(12)4-2-1-3-5-11/h6H,1-5H2

InChI Key

OFEJYSWAULTFKU-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C3=C(C=C(S3)Cl)C(=O)C2(Br)Br

Canonical SMILES

C1CCC2(CC1)C3=C(C=C(S3)Cl)C(=O)C2(Br)Br

Origin of Product

United States

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